molecular formula C12H12N2OS2 B213129 5-(4-Dimethylaminobenzylidene)rhodanine CAS No. 536-17-4

5-(4-Dimethylaminobenzylidene)rhodanine

Cat. No. B213129
CAS RN: 536-17-4
M. Wt: 264.4 g/mol
InChI Key: JJRVRELEASDUMY-JXMROGBWSA-N
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Description

5-(4-Dimethylaminobenzylidene)rhodanine is a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .


Molecular Structure Analysis

The molecular formula of this compound is C12H12N2OS2 . The molecular weight is 264.37 g/mol . The structure formula can be found in the original source .


Chemical Reactions Analysis

This compound is used in the determination of silver, palladium, mercury, and gold . It is also used in the photometric determination of autoradiograms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 275 - 280 °C and decomposes upon heating . It is insoluble in water but moderately soluble in acetone .

Scientific Research Applications

  • Colorimetric Determination of Platinum : It is utilized for the colorimetric determination of platinum, particularly after the reduction of platinum IV with ascorbic acid. It can determine platinum in the presence of palladium and other platinum metals, except rhodium, without serious interference (Piercy & Ryan, 1963).

  • Formation of Metal Complexes : It reacts with methyl- and phenylmercury(II) acetate to form complexes, which have been characterized by spectroscopy and X-ray diffractometry. These complexes involve coordination to the mercury atom via its N(3) atom (Casas et al., 2001).

  • Spectrophotometric Determination of Copper and Manganese : This compound has been used in an extraction-spectrophotometric method for determining copper and manganese from a weakly acidic medium (Ojeka & Iyun, 2004).

  • Corrosion Inhibition of Mild Steel : It has shown high inhibitory efficiency against corrosion of mild steel in hydrochloric acid solution. It acts as a mixed-type corrosion inhibitor with predominant control of cathodic reaction (Solmaz, 2014).

  • Study of Intramolecular Charge Transfer : It exhibits dual fluorescence associated with an intramolecular charge transfer phenomenon. Ab initio SCF and DFT calculations also indicate its significant non-linear optical properties (Ray et al., 2008).

  • Preconcentration of Trace Metals : Modified with SBA-15 sorbent, it has been used for the separation and preconcentration of trace amounts of cobalt ions in aqueous solution, with applications in environmental monitoring (Afzali et al., 2018).

  • Dispersive Liquid–Liquid Microextraction of Lead(II) : It forms a complex with lead(II), facilitating its microsampling flame atomic absorption spectrometric determination. This procedure is applied in analyzing water and food samples (Alothman et al., 2015).

Safety and Hazards

5-(4-Dimethylaminobenzylidene)rhodanine is classified as highly hazardous to water . It should be stored below +30°C . Contact with skin, eyes, and clothing should be avoided . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVRELEASDUMY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS]
Record name p-Dimethylaminobenzalrhodanine
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CAS RN

536-17-4
Record name 5-(4-Dimethylaminobenzylidene)rhodanine
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Record name 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-
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Record name 4-dimethylaminobenzylidenerhodanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Dimethylaminobenzylidene)rhodanine

Q & A

A: 5-(4-Dimethylaminobenzylidene)rhodanine primarily acts as a chelating ligand for metal ions, particularly those with a high affinity for sulfur. [, , , , , ]. This interaction stems from the presence of the sulfur atom in the rhodanine ring and the nitrogen atom in the dimethylamino group, which act as electron-donating sites for coordination with metal ions. While the specific downstream effects depend on the metal ion and the biological context, common outcomes include:

  • Inhibition of enzymatic activity: Metal chelation can disrupt the active site of enzymes, leading to a decrease in their catalytic activity. []
  • Alteration of metal ion homeostasis: Chelation can influence the uptake, distribution, and excretion of metal ions, potentially impacting cellular processes that rely on these ions. [, ]

A:* Molecular Formula: C12H12N2OS2 * Molecular Weight: 264.37 g/mol* Spectroscopic Data: * FTIR: Characteristic peaks corresponding to C=S, C=N, and N-H vibrations can be observed. [, ] * NMR: 1H and 13C NMR spectra provide information about the chemical environment of the different protons and carbon atoms in the molecule, respectively. []

A: this compound has shown compatibility with various materials, including:* Silica gel: Used as a support for adsorption of the compound in pre-concentration applications. [, , ]* Amberlyst®15 resin: Modified with the compound for solid-phase extraction of metal ions. []* Nylon-66 nanofibers: Used as a composite material for solid-phase extraction of palladium ions. []* Poly(N-vinylcaprolactam) gel: Forms complexes with the compound for sensing metal ions. []

A: While the provided research doesn't explicitly detail computational studies on this compound, one study used artificial neural networks to model palladium microextraction using a this compound-modified sorbent. [] This suggests potential for further exploration of computational approaches to understand and predict the compound's behavior.

  • Influence of substituents on the rhodanine ring: Comparing the complexation behavior of this compound with other rhodanine derivatives, such as 5-benzylidenerhodanine or 5-(2-chlorobenzylidene)rhodanine, could provide insights into the impact of substituents on metal ion affinity and selectivity. []
  • Metal ion selectivity: The choice of different metal carbonyls (Cr, Mo, W) in photochemical reactions with this compound and other rhodanine derivatives suggests potential variations in complex formation and stability based on the metal ion's properties. []

ANone: Several analytical techniques have been employed in the characterization and quantification of this compound and its metal complexes:

  • Spectrophotometry: The compound's ability to form colored complexes with metal ions, particularly gold and silver, allows for spectrophotometric determination. This method is used to quantify the extracted metal ions after pre-concentration or separation using this compound-modified materials. [, , , ]
  • Atomic Absorption Spectrometry (AAS): Following the elution of pre-concentrated metal ions from the this compound-modified materials, AAS provides a sensitive method for quantifying the metal content. [, , ]
  • Flame Atomic Absorption Spectrophotometry (FAAS): Similar to AAS, FAAS is employed to determine the concentration of metal ions after extraction and pre-concentration using this compound-based methods. []
  • Neutron Activation Analysis (NAA): This highly sensitive technique can be used to directly quantify trace amounts of gold adsorbed on this compound-impregnated materials without the need for elution. []

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